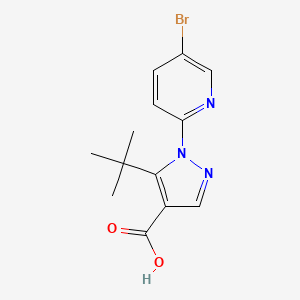

1-(5-Bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-13(2,3)11-9(12(18)19)7-16-17(11)10-5-4-8(14)6-15-10/h4-7H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMRWNHQTFADKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1C2=NC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-pyridine, followed by the formation of the pyrazole ring through cyclization reactions. The tert-butyl group is introduced via alkylation, and the carboxylic acid group is often added through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a brominated pyridine ring attached to a tert-butylpyrazole-4-carboxylic acid moiety. Its molecular formula is with a molecular weight of 324.18 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for further chemical modifications.

Anticancer Activity

Research indicates that derivatives of 1-(5-Bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a promising candidate for the development of new antimicrobial agents in an era of rising antibiotic resistance .

Herbicidal Activity

The structure of this compound suggests potential applications in herbicide development. Compounds with similar structures have been noted for their ability to inhibit specific enzyme pathways in plants, leading to effective weed control .

Plant Growth Regulators

Additionally, this compound may serve as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors in crops. Research into its effects on plant physiology could yield beneficial applications in sustainable agriculture .

Coordination Chemistry

The unique structural features of this compound allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be exploited in catalysis and materials synthesis .

Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of brominated pyridine derivatives has been shown to enhance charge transport properties in these materials .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Suresh Kumar et al., IJPCBS 2019 | Significant cytotoxicity against cancer cell lines; apoptosis induction observed. |

| Antimicrobial Activity | Various studies on pyrazole derivatives | Effective against multiple bacterial and fungal strains; potential for new antibiotics. |

| Herbicidal Activity | Research on related compounds | Inhibition of specific plant enzyme pathways; effective weed control noted. |

| Coordination Chemistry | Studies on ligand properties | Formation of stable metal complexes; potential applications in catalysis. |

| Organic Electronics | Investigations into electronic properties | Enhanced charge transport; potential use in OLEDs and OPVs noted. |

Mecanismo De Acción

The mechanism of action of 1-(5-Bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparación Con Compuestos Similares

Research Findings and Trends

- Reactivity : Bromine atoms in the pyridine ring facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from tert-butyl may slow these processes compared to less bulky analogs .

- Stability Studies : Carboxylic acid derivatives generally exhibit lower thermal stability than ester counterparts, necessitating controlled storage conditions .

- Patent Trends : The pyrazolo-pyrimidine scaffold () is prominent in kinase inhibitor patents, while bromopyridine-pyrazole hybrids (target compound) are emerging in anti-inflammatory and antiviral research .

Actividad Biológica

1-(5-Bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C14H16BrN3O2

- Molecular Weight : 338.2 g/mol

- CAS Number : 1150164-28-5

- Structural Characteristics : The compound features a brominated pyridine moiety and a pyrazole ring, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to inhibition of enzymatic activities or modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cellular processes.

- Receptor Modulation : It may act as a modulator for specific receptors involved in various physiological processes.

Biological Activity Overview

A review of literature indicates several biological activities associated with this compound:

Study 1: Antimycobacterial Activity

A study evaluated the efficacy of various compounds, including this compound, against mycobacterial strains. The results indicated that this compound exhibited significant antimycobacterial activity, demonstrating an IC50 lower than conventional drugs like isoniazid and pyrazinamide, highlighting its therapeutic potential against tuberculosis and related infections .

Study 2: Antiviral Properties

In another investigation focused on HIV, the compound was tested for its ability to inhibit HIV RT-associated RNase H. It showed promising results with an effective concentration (EC50) around 10 µM, suggesting that modifications to its structure could enhance antiviral efficacy .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications in the molecular structure significantly impacted the biological activity of related compounds. For instance, substituents on the pyrazole ring were found to enhance inhibitory effects against target enzymes .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Cyclocondensation of ethyl acetoacetate with a bromopyridine-substituted hydrazine derivative (e.g., 5-bromo-2-hydrazinopyridine) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ester intermediate .

- Step 2 : Basic hydrolysis (e.g., NaOH/EtOH) of the ester to yield the carboxylic acid. Reaction optimization should focus on temperature (80–100°C) and solvent polarity to enhance yield and purity. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize this compound spectroscopically?

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C-N stretches at 1500–1600 cm⁻¹) .

- NMR : Use -NMR to identify tert-butyl protons (singlet at ~1.3 ppm), pyridyl protons (downfield shifts at 7.5–8.5 ppm), and pyrazole protons (multiplet at ~6.5–7.0 ppm). -NMR will resolve the carboxylic carbon (~165 ppm) and bromopyridine carbons .

- Mass Spectrometry : High-resolution MS (HRMS) is critical to confirm molecular weight (CHBrNO, theoretical MW: 340.03 g/mol) and detect isotopic patterns from bromine .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : Poor aqueous solubility due to the tert-butyl and bromopyridyl groups. Use polar aprotic solvents (DMF, DMSO) or methanol/water mixtures (pH-adjusted with ammonium acetate buffer, pH 6.5) .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store at –20°C in inert atmospheres. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

- Geometry Optimization : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model the molecule’s electronic structure. Compare calculated IR/NMR spectra with experimental data to identify conformational anomalies (e.g., tautomerism in the pyrazole ring) .

- TD-DFT : Predict UV-Vis absorption bands and correlate with experimental λ values to validate electronic transitions involving the bromopyridyl moiety .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Substitution Strategy : Replace the tert-butyl group with bulkier substituents (e.g., trifluoromethyl, ) or modify the bromine position on the pyridine to assess steric/electronic effects on bioactivity .

- Biological Assays : Use σ receptor binding assays (IC determination) or antitubulin activity tests (sea urchin embryo models) to quantify pharmacological relevance. Cross-validate with cytotoxicity screens in cancer cell lines .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester during bromination or cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Deprotect later with LiOH/THF .

- Catalytic Systems : Use Pd(PPh) for coupling reactions to minimize debromination. Monitor reaction progress via -NMR if fluorinated analogs are synthesized .

Q. How can researchers address contradictory data in biological activity studies?

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., de-brominated derivatives) that may skew activity results .

- Receptor Subtype Selectivity : Perform parallel binding assays against σ receptors or other off-target proteins to rule out nonspecific interactions .

Methodological Challenges

Q. What analytical techniques are optimal for detecting trace impurities?

Q. How can reaction yields be improved for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.